molecular formula C10H15N3O2 B8430305 Tert-butyl (2-aminopyrimidin-5-yl)acetate

Tert-butyl (2-aminopyrimidin-5-yl)acetate

Cat. No. B8430305
M. Wt: 209.24 g/mol
InChI Key: NSCSKYIITJCZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2-aminopyrimidin-5-yl)acetate is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

tert-butyl 2-(2-aminopyrimidin-5-yl)acetate

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-8(14)4-7-5-12-9(11)13-6-7/h5-6H,4H2,1-3H3,(H2,11,12,13)

InChI Key

NSCSKYIITJCZMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CN=C(N=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1 L RB flask was charged with 2-amino-5-bromopyrimidine (8.75 g, 50.3 mmol). THF (262 ml) was added followed by tris(dibenzylideneacetone)dipalladium(0) (0.94 g, 1.027 mmol), X—PHOS (0.978 g, 2.05 mmol) and 2-(tert-butoxy)-2-oxoethylzinc chloride (262 mL, 131 mmol). It was heated at 60° C. (oil bath temperature) overnight. An additional tris(dibenzylideneacetone)dipalladium(0) (500 mg, 0.546 mmol) was added followed by X—PHOS (520 mg, 1.09 mmol). The reaction mixture was heated at reflux for 42 hours. The reaction mixture was then cooled to RT and quenched by addition of saturated NH4Cl solution and the layers separated. The aqueous phase was extracted with EtOAc(2×200 mL). The organic extracts were combined, washed with brine, dried (MgSO4), filtered and the solvent evaporated. The crude product was purified by flash chromatography on silica using a gradient from EtOAc: Hex. 3:2 to EtOAc to afford the title compound.
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
0.978 g
Type
reactant
Reaction Step Two
Quantity
262 mL
Type
reactant
Reaction Step Three
Quantity
520 mg
Type
reactant
Reaction Step Four
Quantity
0.94 g
Type
catalyst
Reaction Step Five
Quantity
500 mg
Type
catalyst
Reaction Step Six
Name
Quantity
262 mL
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.